molecular formula C11H20N4O2S B2620420 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide CAS No. 627838-41-9

6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2620420
CAS No.: 627838-41-9
M. Wt: 272.37
InChI Key: JMGXAWUTRFIGLY-UHFFFAOYSA-N
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Description

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H20N4O2S and a molecular weight of 272.37 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, along with two isopropyl groups and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (approximately 80-100°C)

    Reaction Time: 4-6 hours

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of sulfonyl derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

6-Hydrazinyl-N,N-bis(propan-2-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:

    6-Hydrazinyl-N,N-dimethylpyridine-3-sulfonamide: Similar structure but with dimethyl groups instead of isopropyl groups.

    6-Hydrazinyl-N,N-bis(ethyl)pyridine-3-sulfonamide: Similar structure but with ethyl groups instead of isopropyl groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-8(2)15(9(3)4)18(16,17)10-5-6-11(14-12)13-7-10/h5-9H,12H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGXAWUTRFIGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328122
Record name 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

627838-41-9
Record name 6-hydrazinyl-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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